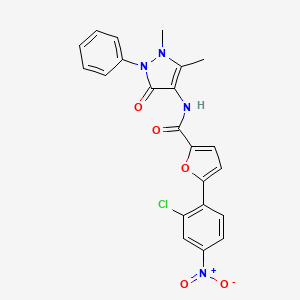![molecular formula C17H22N2O3S2 B6026373 1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6026373.png)
1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, commonly known as TAK-915, is a novel drug compound that has recently gained attention in the scientific community due to its potential therapeutic applications. TAK-915 is a potent and selective antagonist of the orexin 2 receptor, which is involved in the regulation of wakefulness and arousal.
Mécanisme D'action
TAK-915 is a selective antagonist of the orexin 2 receptor, which is involved in the regulation of wakefulness and arousal. By blocking the orexin 2 receptor, TAK-915 reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep. TAK-915 has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects, including improving cognitive function, reducing excessive daytime sleepiness, and modulating the activity of neurotransmitter systems. TAK-915 has also been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-915 for lab experiments is its selectivity for the orexin 2 receptor, which allows for the specific targeting of this receptor in animal models. However, the high cost of TAK-915 and the need for specialized equipment for its synthesis may limit its widespread use in laboratory settings.
Orientations Futures
There are several potential future directions for research on TAK-915, including further studies on its therapeutic applications in psychiatric disorders, as well as its potential use as a cognitive enhancer. Additionally, the development of more cost-effective synthesis methods for TAK-915 may increase its accessibility for laboratory research.
Méthodes De Synthèse
The synthesis of TAK-915 involves several steps, including the reaction of 2,5-dimethylthiophene with chlorosulfonic acid to form 2,5-dimethyl-3-thienylsulfonyl chloride. The resulting compound is then reacted with p-methoxyphenylpiperazine in the presence of a base to yield TAK-915. The synthesis of TAK-915 has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
TAK-915 has been the subject of extensive research in recent years due to its potential therapeutic applications. Several studies have demonstrated the efficacy of TAK-915 in improving cognitive function and reducing excessive daytime sleepiness in animal models. TAK-915 has also been shown to have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
Propriétés
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13-12-17(14(2)23-13)24(20,21)19-10-8-18(9-11-19)15-6-4-5-7-16(15)22-3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKNWLMLOIPISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B6026295.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6026303.png)
![2-amino-4,6-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B6026307.png)
![6-methyl-2-(3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6026315.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6026321.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6026337.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)

![N-[2-(4-morpholinyl)-2-phenylethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B6026370.png)
![1-(3-chlorophenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-pyrazolidinedione](/img/structure/B6026381.png)
![4-[(4-chlorobenzyl)thio]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B6026391.png)